4-Fluorothiophene-2-carbonitrile
Overview
Description
4-Fluorothiophene-2-carbonitrile is a chemical compound belonging to the thiophene family. It is characterized by the presence of a fluorine atom at the fourth position and a cyano group at the second position on the thiophene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
The synthesis of 4-Fluorothiophene-2-carbonitrile can be achieved through several methods:
Direct Fluorination: Direct fluorination of thiophene with molecular fluorine is not selective due to the extreme reactivity of molecular fluorine.
Electrophilic Monofluorination: Gaseous sulfur trifluoride cation (SF₃⁺) is an effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds.
Perchloryl Fluoride Method: The treatment of thiophene-2-ylacetonitrile with perchloryl fluoride in N,N-dimethylformamide in the presence of sodium ethoxide can yield 5-fluorothiophene-2-ylacetonitrile.
Chemical Reactions Analysis
4-Fluorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the thiophene ring can be substituted with other groups under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the fluorine atom makes the thiophene ring more reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Scientific Research Applications
4-Fluorothiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluorothiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of biologically active molecules and materials with specific electronic properties .
Comparison with Similar Compounds
4-Fluorothiophene-2-carbonitrile can be compared with other fluorinated thiophene derivatives, such as:
2-Fluorothiophene: This compound has a fluorine atom at the second position on the thiophene ring.
3-Fluorothiophene: This compound has a fluorine atom at the third position on the thiophene ring.
Polyfluorothiophenes: These compounds contain multiple fluorine atoms on the thiophene ring and are used in advanced materials with unique electronic properties.
Properties
IUPAC Name |
4-fluorothiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKLFUQIQPYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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